N-[(2S,3S,4R)-1,3,4-tris(trimethylsilyloxy)octadecan-2-yl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3S,4R)-1,3,4-tris(trimethylsilyloxy)octadecan-2-yl]acetamide typically involves the protection of hydroxyl groups with trimethylsilyl groups, followed by the formation of the acetamide moiety. The reaction conditions often include the use of silylating agents such as trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole or pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation processes, where the hydroxyl groups are protected using trimethylsilyl chloride in the presence of a suitable base. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3S,4R)-1,3,4-tris(trimethylsilyloxy)octadecan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(2S,3S,4R)-1,3,4-tris(trimethylsilyloxy)octadecan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2S,3S,4R)-1,3,4-tris(trimethylsilyloxy)octadecan-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyloxy groups can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets. The acetamide moiety may also play a role in binding to specific proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(1S,2S,3R)-2,3-Bis(trimethylsilyloxy)-1-[(trimethylsilyloxy)methyl]hexadecyl]acetamide
- N-[(1S,2S,3R)-2,3-Bis(trimethylsilyloxy)-1-[(trimethylsilyloxy)methyl]octadecyl]acetamide
Uniqueness
N-[(2S,3S,4R)-1,3,4-tris(trimethylsilyloxy)octadecan-2-yl]acetamide is unique due to its specific chain length and the presence of multiple trimethylsilyloxy groups.
Properties
CAS No. |
15811-81-1 |
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Molecular Formula |
C29H65NO4Si3 |
Molecular Weight |
576.097 |
IUPAC Name |
N-[(2S,3S,4R)-1,3,4-tris(trimethylsilyloxy)octadecan-2-yl]acetamide |
InChI |
InChI=1S/C29H65NO4Si3/c1-12-13-14-15-16-17-18-19-20-21-22-23-24-28(33-36(6,7)8)29(34-37(9,10)11)27(30-26(2)31)25-32-35(3,4)5/h27-29H,12-25H2,1-11H3,(H,30,31)/t27-,28+,29-/m0/s1 |
InChI Key |
FOAZHAUAMDIHLV-NHKHRBQYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C(C(CO[Si](C)(C)C)NC(=O)C)O[Si](C)(C)C)O[Si](C)(C)C |
Synonyms |
N-[(1S,2S,3R)-2,3-Bis(trimethylsilyloxy)-1-[(trimethylsilyloxy)methyl]heptadecyl]acetamide |
Origin of Product |
United States |
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